N-(2-methoxybenzyl)-5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(2-methoxybenzyl)-5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.
Thiazole Ring Formation: The thiazole ring can be synthesized via a cyclization reaction involving a thiourea and a haloketone.
Coupling Reactions: The final compound is obtained by coupling the triazole and thiazole intermediates with the appropriate benzyl and carboxamide groups under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzyl)-5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the thiazole and methyl groups.
5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide: Lacks the methoxybenzyl group.
Uniqueness
N-(2-methoxybenzyl)-5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of both the methoxybenzyl and phenylthiazol groups, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-5-methyl-1-(4-phenyl-1,3-thiazol-2-yl)triazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c1-14-19(20(27)22-12-16-10-6-7-11-18(16)28-2)24-25-26(14)21-23-17(13-29-21)15-8-4-3-5-9-15/h3-11,13H,12H2,1-2H3,(H,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJDWMCCUMGXTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NC(=CS2)C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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